molecular formula C20H26N6O B10898372 6-cyclopropyl-1,3-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1,3-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10898372
M. Wt: 366.5 g/mol
InChI Key: UZFMLAWGRQALAE-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes cyclopropyl, pyrazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their coupling. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features, such as the presence of the cyclopropyl group and the combination of pyrazole and pyridine rings. These features confer unique chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H26N6O

Molecular Weight

366.5 g/mol

IUPAC Name

6-cyclopropyl-1,3-dimethyl-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H26N6O/c1-10(17-11(2)23-25(5)13(17)4)21-20(27)15-9-16(14-7-8-14)22-19-18(15)12(3)24-26(19)6/h9-10,14H,7-8H2,1-6H3,(H,21,27)

InChI Key

UZFMLAWGRQALAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C(C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4CC4

Origin of Product

United States

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